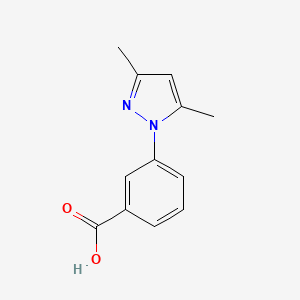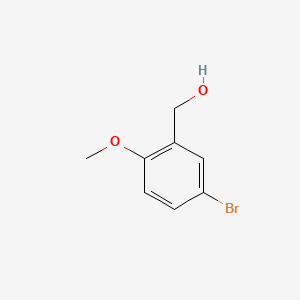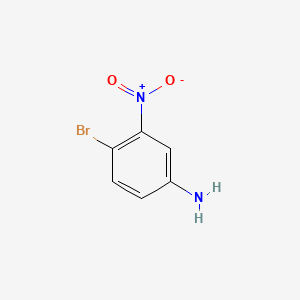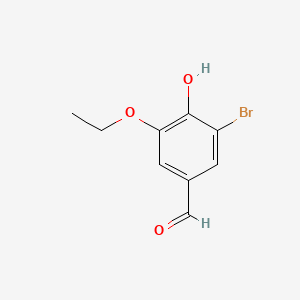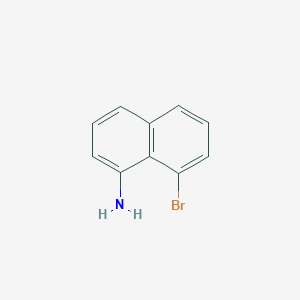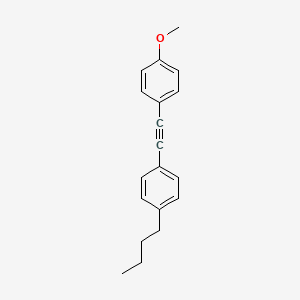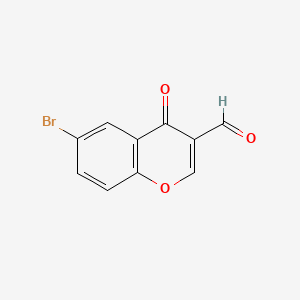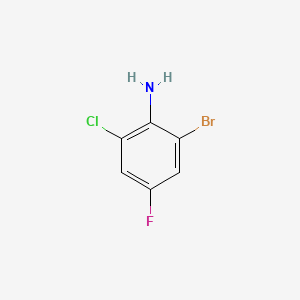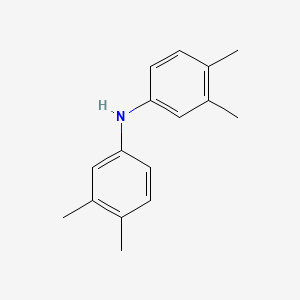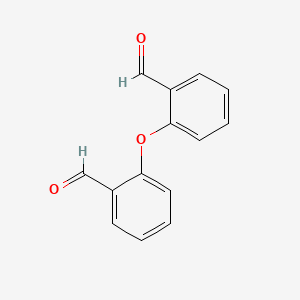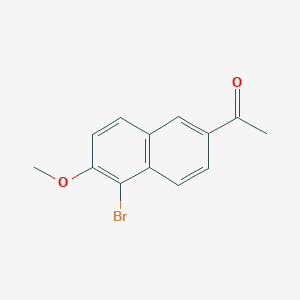
2-Acetyl-5-bromo-6-methoxynaphthalene
Übersicht
Beschreibung
2-Acetyl-5-bromo-6-methoxynaphthalene is a chemical compound that serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals. It is known for its role in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The compound has garnered attention due to its utility in organic synthesis and the pharmaceutical industry.
Synthesis Analysis
The synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene involves bromination and methylation steps. Traditional methods use methyl chloride and methyl bromide, but due to environmental and safety concerns, alternatives like tetramethylammonium chloride and dimethyl carbonate have been explored. These methods aim to improve safety and environmental impact while maintaining high yield and regioselectivity (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-bromo-6-methoxynaphthalene has been studied extensively through spectroscopic methods like FT-IR, FT-Raman, and UV-VIS. These studies provide insights into the vibrational, electronic, and charge transfer characteristics of the compound. The molecular structure is essential for understanding the chemical and physical properties and for designing new synthetic routes and applications (Rinnu Sara Saji et al., 2021).
Chemical Reactions and Properties
2-Acetyl-5-bromo-6-methoxynaphthalene participates in various chemical reactions, including acetylation, bromination, and conjugation. Its reactivity is essential for the synthesis of complex molecules and pharmaceutical compounds. The compound's chemical properties, such as reactivity with carboxylic acids and derivatization potential, make it a valuable tool in analytical chemistry and drug development (R. Gatti et al., 1992).
Physical Properties Analysis
The physical properties of 2-Acetyl-5-bromo-6-methoxynaphthalene, such as melting point, boiling point, and solubility, are crucial for its application in different phases of drug development and industrial processes. Understanding these properties helps in optimizing conditions for reactions involving this compound.
Chemical Properties Analysis
The chemical properties of 2-Acetyl-5-bromo-6-methoxynaphthalene, including its stability, reactivity, and interactions with other chemical entities, are fundamental for its utilization in synthesis and manufacturing processes. Studies focusing on its acetylation, bromination, and functional group transformations provide valuable information for its application in organic chemistry and pharmaceutical synthesis.
For more information and in-depth studies, the references listed provide detailed insights into each aspect of 2-Acetyl-5-bromo-6-methoxynaphthalene:
- (Wei-Ming Xu & Hong-Qiang He, 2010): Synthesis analysis.
- (R. Gatti et al., 1992): Chemical reactions and properties.
- (Rinnu Sara Saji et al., 2021): Molecular structure analysis.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Acetyl-5-bromo-6-methoxynaphthalene has been used in the synthesis of compounds with antibacterial properties. Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, using 2-acetyl-5-bromo-6-methoxynaphthalene as an intermediate. The resulting compounds exhibited in vitro antibacterial activity against various pathogenic bacteria (Göksu & Uğuz, 2005).
Fluorescent Labelling in Chromatography
2-Acetyl-5-bromo-6-methoxynaphthalene has been employed as a prechromatographic fluorescent labelling reagent. Gatti et al. (1995) used it for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, highlighting its usefulness in quality control of complex formulations (Gatti et al., 1995).
Isomerisation Studies
Research by Fromentin, Coustard, and Guisnet (2000) explored the isomerisation of 1-acetyl-2-methoxynaphthalene to 2-acetyl-5-bromo-6-methoxynaphthalene over a HBEA zeolite, shedding light on reaction mechanisms in the presence of this compound (Fromentin et al., 2000).
Pharmaceutical Analysis
Cavrini et al. (1993) demonstrated the use of 2-acetyl-5-bromo-6-methoxynaphthalene in the HPLC analysis of bile acids in pharmaceutical formulations. This highlights its role in analytical chemistry for drug quality assurance (Cavrini et al., 1993).
Synthesis of Anti-Inflammatory Agents
Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative of 2-acetyl-5-bromo-6-methoxynaphthalene, as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Eigenschaften
IUPAC Name |
1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYYAXVVDTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347496 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-bromo-6-methoxynaphthalene | |
CAS RN |
84167-74-8 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



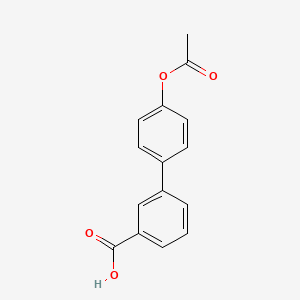
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
